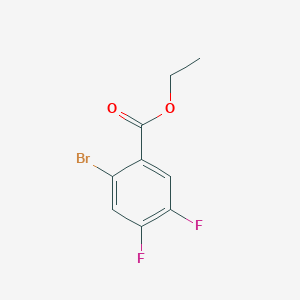

Ethyl 2-bromo-4,5-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-bromo-4,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLCUBDTWNDHCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015333 | |

| Record name | Ethyl 2-bromo-4,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144267-97-0 | |

| Record name | Ethyl 2-bromo-4,5-difluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144267-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-bromo-4,5-difluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144267970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-bromo-4,5-difluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-bromo-4,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 2-bromo-4,5-difluorobenzoate

CAS Number: 144267-97-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-bromo-4,5-difluorobenzoate, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines its chemical and physical properties, a detailed synthesis protocol, and expected analytical data.

Chemical and Physical Properties

This compound is a halogenated aromatic ester. The strategic placement of bromo and fluoro substituents on the benzene ring makes it a versatile building block for introducing this moiety into larger, more complex molecules. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 144267-97-0 | [1][2] |

| Molecular Formula | C₉H₇BrF₂O₂ | [1] |

| Molecular Weight | 265.05 g/mol | [1] |

| Predicted Density | 1.573 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 266.6 ± 40.0 °C | [1] |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2-bromo-4,5-difluorobenzoic acid. A general and robust method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Fischer Esterification

This protocol is based on established methods for the esterification of aromatic carboxylic acids.

Materials:

-

2-bromo-4,5-difluorobenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4,5-difluorobenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Expected Analytical Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.4 | Triplet | 3H | -CH₃ |

| ~ 4.4 | Quartet | 2H | -OCH₂- |

| ~ 7.5 - 7.9 | Multiplet | 2H | Aromatic-H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F and C-Br splitting), and the ethyl carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 14 | -CH₃ |

| ~ 62 | -OCH₂- |

| ~ 110 - 160 | Aromatic carbons (C-Br, C-F, C-H, C-CO) |

| ~ 165 | C=O (ester) |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group and the C-F bonds.

| Predicted Wavenumber (cm⁻¹) | Bond |

| ~ 1720 - 1740 | C=O (ester) stretch |

| ~ 1200 - 1300 | C-O stretch |

| ~ 1000 - 1200 | C-F stretch |

| ~ 2900 - 3000 | C-H (aliphatic) stretch |

| ~ 3000 - 3100 | C-H (aromatic) stretch |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group (-OCH₂CH₃) and the bromine atom. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident for bromine-containing fragments.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The presence of the bromo substituent allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluoro groups can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredients (APIs). This compound is particularly useful in the synthesis of inhibitors and agonists for various biological targets.

Safety Information

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to Ethyl 2-bromo-4,5-difluorobenzoate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-4,5-difluorobenzoate is a fluorinated aromatic compound that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, makes it a valuable and versatile building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₉H₇BrF₂O₂ | [1][2][3] |

| Molecular Weight | 265.05 g/mol | [1][2][3] |

| CAS Number | 144267-97-0 | [1][2][3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | 266.6 ± 40.0 °C (Predicted) | [3] |

| Density | 1.573 ± 0.06 g/cm³ (Predicted) | [3] |

| Melting Point | Not available | |

| Refractive Index | Not available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds such as ethyl 2-bromobenzoate and ethyl 4-bromobenzoate, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring. The carbon-fluorine couplings will be a key feature of the aromatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Other characteristic peaks will include C-O stretching, C-F stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (265.05 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, 2-bromo-4,5-difluorobenzoic acid. The most common method for this transformation is the Fischer esterification.

Experimental Protocol: Fischer Esterification of 2-bromo-4,5-difluorobenzoic acid

This protocol is a general procedure for Fischer esterification and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

2-bromo-4,5-difluorobenzoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromo-4,5-difluorobenzoic acid in an excess of anhydrous ethanol. The ethanol acts as both a reagent and a solvent.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by distillation under reduced pressure or column chromatography.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. The presence of the bromo and fluoro substituents provides handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures.

Intermediate for GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and other metabolic disorders.[4][5] Agonists of this receptor have been shown to stimulate glucose-dependent insulin secretion and promote the release of incretin hormones. 2-Bromo-4,5-difluorobenzoic acid, the precursor to the title compound, is a key building block in the synthesis of potent GPR119 agonists.[6][7] The ethyl ester derivative can be readily converted to amides or other functional groups necessary for binding to the GPR119 receptor.

References

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. 144267-97-0|this compound|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. Discovery and biological evaluation of novel G protein-coupled receptor 119 agonists for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Ethyl 2-bromo-4,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-4,5-difluorobenzoate is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its strategic placement of bromo and fluoro substituents on the benzene ring allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a bromo group at position 2, two fluoro groups at positions 4 and 5, and an ethyl ester group at position 1.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some of these values are predicted.

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrF₂O₂ | [1][2] |

| Molar Mass | 265.05 g/mol | [1][2] |

| CAS Number | 144267-97-0 | [1][2] |

| Appearance | Colorless to light yellow liquid (Predicted) | [3] |

| Boiling Point | 266.6 ± 40.0 °C (Predicted) | [2] |

| Density | 1.573 ± 0.06 g/cm³ (Predicted) | [2] |

| SMILES | CCOC(=O)C1=CC(=C(C=C1Br)F)F | [4] |

| InChI | InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 | [4] |

Synthesis

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 2-bromo-4,5-difluorobenzoic acid.

Diagram: Synthesis Pathway of this compound

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of 2-bromo-4,5-difluorobenzoic acid

The precursor, 2-bromo-4,5-difluorobenzoic acid, can be synthesized from 2,4-difluorobenzoic acid. A typical procedure involves the bromination of 2,4-difluorobenzoic acid using a brominating agent in the presence of a strong acid.

Materials:

-

2,4-difluorobenzoic acid

-

Brominating reagent (e.g., N-Bromosuccinimide)

-

Concentrated sulfuric acid

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

In a reaction vessel, dissolve 2,4-difluorobenzoic acid in concentrated sulfuric acid and cool the mixture.

-

Slowly add the brominating reagent to the solution while maintaining a low temperature.

-

Allow the reaction to proceed for several hours at a controlled temperature.

-

Quench the reaction by carefully adding it to ice water.

-

Filter the crude product and wash it with water.

-

For purification, the crude product can be esterified by refluxing with ethanol in the presence of an acid catalyst.

-

The resulting ester is then purified by distillation.

-

Finally, the purified ester is hydrolyzed using an aqueous base (e.g., sodium hydroxide), followed by acidification with hydrochloric acid to yield high-purity 5-bromo-2,4-difluorobenzoic acid[5].

Experimental Protocol: Esterification to this compound

The following is a general procedure for the Fischer esterification of 2-bromo-4,5-difluorobenzoic acid.

Materials:

-

2-bromo-4,5-difluorobenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-4,5-difluorobenzoic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC)[6].

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm) and two aromatic protons (doublets or doublet of doublets in the range of 7.0-8.0 ppm). |

| ¹³C NMR | Resonances for the ethyl group carbons, the carbonyl carbon of the ester, and the aromatic carbons, with the carbons attached to fluorine exhibiting splitting due to C-F coupling. |

| IR (Infrared) | A strong absorption band for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching bands, and absorption bands characteristic of the aromatic ring and C-Br and C-F bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the molecule, along with characteristic fragmentation patterns including the loss of the ethoxy group and bromine atom. |

Applications in Drug Development

The precursor, 2-bromo-4,5-difluorobenzoic acid, is a key intermediate in the synthesis of GPR119 agonists and selective NaV1.7 inhibitors, highlighting its importance in modern drug discovery. The ethyl ester, this compound, serves as a crucial building block for introducing the 2-bromo-4,5-difluorobenzoyl moiety into larger, more complex molecules with potential therapeutic applications. The presence of the bromo and fluoro groups provides handles for further chemical transformations, such as cross-coupling reactions, enabling the construction of diverse molecular scaffolds.

Diagram: Role in Medicinal Chemistry

Caption: Potential synthetic transformations and applications.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of organic synthesis and drug discovery. Its unique substitution pattern offers multiple avenues for the creation of novel and complex molecules. This guide provides a foundational understanding of its structure, properties, synthesis, and applications, intended to support researchers and scientists in their endeavors to develop new and innovative therapeutic agents. Further research into the specific reactions and applications of this compound is warranted to fully explore its synthetic utility.

References

- 1. appchemical.com [appchemical.com]

- 2. chembk.com [chembk.com]

- 3. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 4. PubChemLite - Benzoic acid, 2-bromo-4,5-difluoro-, ethyl ester (C9H7BrF2O2) [pubchemlite.lcsb.uni.lu]

- 5. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-bromo-4,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 2-bromo-4,5-difluorobenzoate, a key chemical intermediate in pharmaceutical synthesis. It covers its physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the development of therapeutic agents, particularly GPR119 agonists.

Physicochemical Properties

This compound is a halogenated aromatic ester. Its molecular structure, featuring a bromine atom and two fluorine atoms on the benzene ring, makes it a versatile building block in organic synthesis. The quantitative properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 265.05 g/mol [1][2] |

| Molecular Formula | C₉H₇BrF₂O₂[1][2] |

| CAS Number | 144267-97-0[1][2] |

| Predicted Density | 1.573 ± 0.06 g/cm³[1] |

| Predicted Boiling Point | 266.6 ± 40.0 °C[1] |

| Precursor Melting Point | 118-122 °C (for 2-bromo-4,5-difluorobenzoic acid)[3] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the Fischer esterification of its corresponding carboxylic acid, 2-bromo-4,5-difluorobenzoic acid, with ethanol in the presence of an acid catalyst.

Objective: To synthesize this compound from 2-bromo-4,5-difluorobenzoic acid and ethanol.

Materials:

-

2-bromo-4,5-difluorobenzoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4,5-difluorobenzoic acid (1.0 equivalent). Add a large excess of anhydrous ethanol (20-40 equivalents), which serves as both reactant and solvent.

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. Reduce the volume of ethanol under reduced pressure.

-

Extraction: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Characterization: The final product should be characterized by analytical techniques such as NMR, HPLC, and LC-MS to confirm its identity and purity[4].

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and obesity.

The workflow for the synthesis of a GPR119 agonist often begins with a substituted benzoic acid derivative like this compound. The bromo- and fluoro-substituents provide handles for further chemical modifications and coupling reactions to build the more complex final drug molecule.

GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation by an agonist leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-4,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-4,5-difluorobenzoate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, provides a versatile scaffold for further chemical modifications. This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol for its preparation via the esterification of 2-bromo-4,5-difluorobenzoic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.

Introduction

Fluorinated organic molecules play a crucial role in modern drug discovery and materials science. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. This compound, with its strategic placement of bromo and fluoro substituents, is a valuable intermediate for the synthesis of complex organic molecules. The bromine atom can be readily functionalized through various cross-coupling reactions, while the difluorinated benzene ring offers a unique electronic environment.

This guide details the synthesis of this compound from the commercially available 2-bromo-4,5-difluorobenzoic acid.

Synthesis Pathway

The most direct and common method for the synthesis of this compound is the Fischer esterification of 2-bromo-4,5-difluorobenzoic acid with ethanol in the presence of an acid catalyst.

An In-depth Technical Guide to the Safety of Ethyl 2-bromo-4,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a manufacturer's official Safety Data Sheet (SDS). While compiled with diligence, the information herein is based on publicly available data, which for this specific compound is limited. For all laboratory and handling procedures, it is imperative to consult a comprehensive and current SDS provided by the supplier and to adhere to all institutional and regulatory safety protocols.

Introduction

Ethyl 2-bromo-4,5-difluorobenzoate is a halogenated aromatic ester with potential applications in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its fluorinated and brominated benzene ring structure makes it a valuable building block for introducing these moieties into larger molecules. This guide provides a summary of the available safety and handling information for this compound, intended to assist researchers and professionals in its safe use.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 144267-97-0 | [1][2][3][4][5] |

| Molecular Formula | C₉H₇BrF₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 265.05 g/mol | [1][2] |

| Predicted Density | 1.573 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 266.6 ± 40.0 °C | [1] |

| Purity | ≥ 95% | [6] |

Hazard Identification and Classification

A comprehensive Safety Data Sheet (SDS) for this compound is not widely available from major suppliers. However, safety data for the parent compound, 2-Bromo-4,5-difluorobenzoic acid (CAS 64695-84-7), can provide valuable insights into the potential hazards of its ethyl ester derivative.[7] Based on this related compound, this compound should be handled as a substance with the following potential hazards:

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[7]

Precautionary Statements: [7]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

Detailed experimental protocols for the determination of the safety parameters of this compound are not available in the reviewed literature. Standardized OECD or EPA guidelines for chemical safety testing would typically be employed to determine properties such as acute toxicity (oral, dermal, inhalation), skin and eye irritation, and mutagenicity.

Safe Handling and Storage Workflow

The following workflow outlines the general procedures for the safe handling and storage of this compound, based on best practices for handling similar chemical compounds.

References

Ethyl 2-bromo-4,5-difluorobenzoate spectral data (NMR, IR, MS)

An In-depth Technical Guide on the Spectral Data of Ethyl 2-bromo-4,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for this compound (CAS No. 144267-97-0). Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds. The methodologies for acquiring such spectral data are also detailed.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of related molecules such as ethyl 2-bromobenzoate, ethyl 4-bromobenzoate, and various fluorinated and brominated aromatic compounds.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Doublet of doublets (dd) | 1H | Ar-H |

| ~7.2 - 7.4 | Doublet of doublets (dd) | 1H | Ar-H |

| 4.41 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Note: The aromatic protons will exhibit splitting due to coupling with adjacent fluorine atoms and each other.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C =O |

| ~150 (d) | C -F |

| ~148 (d) | C -F |

| ~125 (d) | Ar-C |

| ~120 (d) | Ar-C |

| ~118 | C -Br |

| ~115 (d) | Ar-C |

| 62.5 | -O-C H₂-CH₃ |

| 14.2 | -O-CH₂-C H₃ |

Note: Carbons attached to fluorine will appear as doublets due to C-F coupling.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

| ~700 | Medium | C-Br stretch |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data for this compound

| m/z | Relative Intensity | Assignment |

| 264/266 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 219/221 | Medium | [M - OCH₂CH₃]⁺ |

| 186/188 | Medium | [M - COOCH₂CH₃]⁺ |

| 107 | Medium | [C₆H₂F₂]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to acquire the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, it can be analyzed as a neat liquid.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the sample onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.[2]

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[2][3] In EI, a beam of electrons bombards the gaseous sample molecules, leading to ionization and fragmentation.[2][3]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

References

Navigating the Acquisition and Application of Ethyl 2-bromo-4,5-difluorobenzoate: A Technical Guide for Researchers

For Immediate Release

Ethyl 2-bromo-4,5-difluorobenzoate, a key fluorinated building block in modern medicinal chemistry, presents both opportunities and challenges for researchers in drug discovery and development. This technical guide provides an in-depth overview of its commercial availability, synthetic protocols, and its role as a precursor in the synthesis of pharmacologically active agents.

Commercial Availability

This compound (CAS No. 144267-97-0) is readily available from a range of chemical suppliers. The purity and available quantities vary, impacting procurement decisions for research and development laboratories. A summary of offerings from prominent suppliers is detailed below.

| Supplier | Purity | Available Quantities |

| Aladdin | >95% | 1g, 5g, 25g |

| BLD Pharm | >97% | 1g, 5g, 10g, 25g |

| Appchem | >98% | Custom quantities available upon request |

| Laibo Chem | >97% | 25g, bulk inquiries welcome |

Note: Pricing and stock levels are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthetic Pathway and Experimental Protocol

The principal synthetic route to this compound is the Fischer esterification of its corresponding carboxylic acid, 2-bromo-4,5-difluorobenzoic acid, with ethanol in the presence of an acid catalyst.

General Synthetic Pathway

Caption: Synthesis of this compound via Fischer Esterification.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-bromo-4,5-difluorobenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4,5-difluorobenzoic acid (1.0 eq) in a large excess of anhydrous ethanol (20-30 eq).

-

Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the reaction mixture.

-

Reflux: Heat the mixture to a gentle reflux (approximately 78-80°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol under reduced pressure.

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude ester can be further purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Role in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine and fluorine atoms on the benzene ring provides handles for further chemical modifications, such as cross-coupling reactions, which are instrumental in building molecular complexity.

The precursor, 2-bromo-4,5-difluorobenzoic acid, is a known building block in the synthesis of GPR119 agonists and selective NaV1.7 inhibitors, which are targets for the treatment of metabolic disorders and pain, respectively.[1] The ethyl ester derivative is a more lipophilic and often more reactive synthon for certain synthetic transformations, making it a preferred starting material in some multi-step synthetic campaigns.

Procurement and Synthesis Workflow

Caption: A typical workflow for the procurement and utilization of a specialty chemical.

Conclusion

This compound is a commercially accessible and synthetically versatile building block crucial for the advancement of pharmaceutical research. Understanding its procurement landscape and synthetic methodologies is essential for researchers aiming to leverage its unique chemical properties in the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding to facilitate its effective integration into drug discovery programs.

References

Navigating the Nuances of a Key Pharmaceutical Intermediate: A Technical Guide to Commercial Ethyl 2-bromo-4,5-difluorobenzoate

For Immediate Release

In the intricate landscape of pharmaceutical research and drug development, the quality and consistency of starting materials are paramount. Ethyl 2-bromo-4,5-difluorobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the purity and specifications of the commercial-grade material, alongside detailed experimental methodologies for its analysis.

Commercial Specifications: A Comparative Overview

Commercial this compound is typically available at high purity levels, essential for its use in regulated pharmaceutical manufacturing. While specifications can vary between suppliers, a general summary of expected values is presented below. It is crucial for users to always refer to the supplier-specific Certificate of Analysis (CoA) for lot-specific data.

Table 1: Typical Commercial Specifications for this compound

| Parameter | Typical Specification | Analytical Method |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Assay (Purity) | ≥ 98.0% (by GC or HPLC) | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |

| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | Meets ICH Q3C limits | Headspace Gas Chromatography (HS-GC) |

| Individual Impurity | ≤ 0.5% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |

| Total Impurities | ≤ 1.5% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |

Potential Impurity Profile

Understanding the potential impurities is critical for developing robust analytical methods and for process control. The primary impurities in commercial this compound often stem from the manufacturing process.

Table 2: Potential Impurities in Commercial this compound

| Impurity Name | Structure | Origin |

| 2-Bromo-4,5-difluorobenzoic acid | Unreacted starting material from the esterification process. | |

| Isomeric Ethyl bromodifluorobenzoates | By-products from the bromination of the difluorobenzoic acid precursor. | |

| Ethanol | Residual solvent from the esterification reaction. | |

| Other organic synthesis-related impurities | Varies | By-products from the synthesis of precursors or side reactions. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used to assess the quality of this compound.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity and impurity profile of volatile compounds like this compound.

Protocol:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Diluent: Acetonitrile or Dichloromethane.

-

Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve in 10 mL of diluent.

-

Quantification: The percentage purity is calculated based on the area normalization of the main peak relative to the total peak area.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful alternative for purity analysis, particularly for identifying non-volatile impurities.

Protocol:

-

Instrument: HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water.

-

B: Acetonitrile.

-

-

Gradient Program:

Time (min) %A %B 0 65 35 20 10 90 25 10 90 25.1 65 35 | 30 | 65 | 35 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 227 nm.

-

Injection Volume: 10 µL.

-

Diluent: Acetonitrile.

-

Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of diluent.

-

Quantification: The percentage purity is calculated using an external standard or by area normalization.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous identification and structural elucidation of the molecule.

Protocol:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

¹H NMR:

-

Expected Chemical Shifts (δ):

-

~1.4 ppm (triplet, 3H, -CH₂CH₃ )

-

~4.4 ppm (quartet, 2H, -CH₂ CH₃)

-

~7.4-7.8 ppm (multiplets, 2H, Ar-H )

-

-

-

¹³C NMR:

-

Expected Chemical Shifts (δ):

-

~14 ppm (-CH₂C H₃)

-

~62 ppm (-C H₂CH₃)

-

Aromatic carbons (with C-F couplings)

-

~163 ppm (C =O)

-

-

Synthesis and Purification Workflow

A general understanding of the synthesis and purification process provides context for the potential impurity profile.

Caption: A typical workflow for the synthesis and purification of this compound.

Quality Control Logic

A robust quality control process is essential to ensure the consistent quality of each batch of this compound.

Caption: A logical flow diagram illustrating the key stages of quality control for commercial this compound.

This guide serves as a foundational resource for professionals working with this compound. By understanding the typical specifications, potential impurities, and the analytical methods used for its characterization, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible outcomes in their drug discovery and development endeavors.

Reactivity of Ethyl 2-bromo-4,5-difluorobenzoate

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-4,5-difluorobenzoate is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its structure incorporates several key features that contribute to its diverse reactivity: a reactive carbon-bromine bond, an electron-withdrawing ethyl ester group, and two fluorine atoms on the aromatic ring. These fluorine substituents can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of complex and biologically active compounds.

This technical guide provides a comprehensive overview of the core reactivity of this compound, focusing on key transformations such as palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and organometallic preparations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Core Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the bromine atom, which serves as a versatile handle for a variety of cross-coupling reactions. The electron-withdrawing nature of the ethyl ester and the fluorine atoms activates the aryl bromide towards oxidative addition in palladium-catalyzed processes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction enables the formation of biaryl structures through the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester. This reaction is widely used in the synthesis of pharmaceuticals and functional materials.[1]

Quantitative Data for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | ~85-95 (estimated) |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 16 | ~80-90 (estimated) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 90 | 8 | >90 (estimated) |

Note: The yields are estimated based on typical Suzuki-Miyaura reactions of similar aryl bromides, as specific data for this compound is not widely published.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

Potassium carbonate (2.0 equiv)

-

Toluene, Ethanol, and Water (4:1:1 mixture), degassed

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes.[2] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[3]

Quantitative Data for Sonogashira Coupling

| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.5) | THF | 60 | 6 | ~80-90 (estimated) |

| 4-Ethynylanisole | Pd(OAc)₂ (1) | CuI (2) | i-Pr₂NH (3) | Toluene | 70 | 8 | ~75-85 (estimated) |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3) | DMF | 50 | 12 | >90 (estimated) |

Note: The yields are estimated based on typical Sonogashira reactions of similar aryl bromides.

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N) (2.5 equiv)

-

Anhydrous THF, degassed

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed anhydrous THF and triethylamine via syringe.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Heat the mixture to 60 °C and stir for 6 hours, or until completion is indicated by TLC.

-

Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Catalytic Cycle for Sonogashira Coupling

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the arylation of a wide range of amines.[4]

Quantitative Data for Buchwald-Hartwig Amination

| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 18 | ~80-95 (estimated) |

| Piperidine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | ~70-85 (estimated) |

| Aniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | Toluene | 90 | 16 | ~85-95 (estimated) |

Note: The yields are estimated based on typical Buchwald-Hartwig aminations of similar aryl bromides.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

XPhos (0.04 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

-

Anhydrous toluene, degassed

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu to a Schlenk tube.

-

Add the amine and degassed anhydrous toluene.

-

Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a plug of silica gel, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[5]

Quantitative Data for Heck Reaction

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 120 | 24 | ~70-80 (estimated) |

| Styrene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | NMP | 140 | 16 | ~60-75 (estimated) |

| Ethyl acrylate | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | ~75-85 (estimated) |

Note: The yields are estimated based on typical Heck reactions of similar aryl bromides.

Experimental Protocol: Heck Reaction

Materials:

-

This compound (1.0 equiv)

-

Alkene (1.5 equiv)

-

Pd(OAc)₂ (0.02 equiv)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Anhydrous DMF

-

Standard laboratory glassware

Procedure:

-

To a sealable reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

-

Add anhydrous DMF, the alkene, and triethylamine.

-

Seal the tube and heat the reaction to 120 °C for 24 hours.

-

Cool to room temperature and dilute with water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

-

Filter and concentrate the solvent.

-

Purify the product by column chromatography.

Catalytic Cycle for Heck Reaction

Caption: Catalytic cycle of the Heck reaction.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that allows for the formation of C-O, C-N, and C-S bonds. For this compound, this reaction is particularly useful for the synthesis of diaryl ethers by coupling with phenols.[6]

Experimental Protocol: Ullmann Condensation

Materials:

-

This compound (1.0 equiv)

-

Phenol (1.2 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous DMF

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add this compound, phenol, CuI, and K₂CO₃.

-

Add anhydrous DMF and heat the mixture to 140-160 °C.

-

Stir the reaction for 24-48 hours, monitoring by TLC.

-

Cool to room temperature and pour into water.

-

Extract with ethyl acetate, wash with water and brine, and dry over Na₂SO₄.

-

Concentrate the solvent and purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the aromatic ring of this compound can potentially be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing ester group in the ortho position activates the ring for this type of reaction.

General Reaction Scheme: The reaction typically proceeds with strong nucleophiles such as alkoxides, thiolates, or amines at elevated temperatures. The fluorine atom para to the ester group is expected to be more reactive than the one in the meta position due to better stabilization of the Meisenheimer intermediate.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

-

This compound (1.0 equiv)

-

Sodium methoxide (1.5 equiv)

-

Anhydrous DMF

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in anhydrous DMF in a round-bottom flask.

-

Add sodium methoxide portion-wise at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring by TLC.

-

Cool the reaction and quench with saturated aqueous NH₄Cl.

-

Extract with diethyl ether, wash with water and brine, and dry over MgSO₄.

-

Concentrate the solvent and purify the product by column chromatography.

Grignard Reagent Formation

The bromine atom of this compound can undergo oxidative addition to magnesium to form a Grignard reagent. However, the presence of the ester functionality can complicate this reaction, as the newly formed Grignard reagent can react with the ester group of another molecule.[7] To circumvent this, the reaction is typically carried out at low temperatures or by using activated magnesium.[7]

Experimental Protocol: Grignard Reagent Formation and Reaction

Materials:

-

Magnesium turnings

-

Iodine (a small crystal)

-

Anhydrous THF

-

This compound (1.0 equiv)

-

Electrophile (e.g., benzaldehyde, 1.0 equiv)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine.

-

Add a small amount of a solution of this compound in anhydrous THF to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

-

Once initiated, add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Cool the Grignard reagent to 0 °C and add a solution of the electrophile in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extract with diethyl ether, wash with brine, and dry over MgSO₄.

-

Concentrate the solvent and purify the product.

General Experimental Workflow

The following diagram illustrates a typical workflow for the reactions described in this guide.

Caption: A generalized workflow for a typical synthetic reaction.

Conclusion

This compound is a highly valuable and reactive building block in modern organic synthesis. Its utility stems from the presence of a versatile bromine atom, which readily participates in a wide array of palladium-catalyzed cross-coupling reactions, and the activating effect of the ester and fluorine substituents. This guide provides a foundational understanding of its reactivity, along with practical experimental protocols and representative data to aid researchers in the design and execution of novel synthetic routes. Further optimization of the provided conditions may be necessary to achieve optimal results for specific substrate combinations.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. synarchive.com [synarchive.com]

- 4. researchgate.net [researchgate.net]

- 5. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

The Synthetic Versatility of Ethyl 2-bromo-4,5-difluorobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-4,5-difluorobenzoate is a key fluorinated building block in modern organic synthesis, offering a versatile scaffold for the construction of complex molecules. The strategic placement of bromine and fluorine atoms, combined with the ethyl ester functionality, provides multiple reaction sites for derivatization. This technical guide explores the core applications of this compound, with a focus on its utility in transition-metal-catalyzed cross-coupling reactions and the synthesis of heterocyclic compounds, which are pivotal in the fields of medicinal chemistry and materials science. This document provides a summary of quantitative data, detailed experimental protocols for key transformations, and visual diagrams of synthetic pathways to serve as a comprehensive resource for researchers.

Introduction

The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This compound, with its difluorinated benzene ring, is a valuable starting material for introducing these desirable features. The presence of a bromine atom provides a handle for a wide array of cross-coupling reactions, while the ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid or participate in other transformations. Its precursor, 2-Bromo-4,5-difluorobenzoic acid, is a pivotal intermediate in the synthesis of GPR119 agonists and selective NaV1.7 inhibitors, highlighting the importance of this structural motif in drug discovery.[1]

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 2-bromo-4,5-difluorobenzoic acid, via Fischer esterification. This reaction is generally high-yielding and proceeds under acidic conditions.

Experimental Protocol: Fischer Esterification

To a solution of 2-bromo-4,5-difluorobenzoic acid (1.0 eq) in anhydrous ethanol (10-20 volumes), a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) is added. The mixture is heated to reflux and stirred for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to afford this compound, which can be further purified by column chromatography if necessary.

Applications in Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of biaryls, substituted styrenes, and anilines, which are common motifs in pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds. This compound can be coupled with a variety of arylboronic acids or esters to generate substituted biphenyl compounds.

In an inert atmosphere glovebox or under a stream of argon, a reaction vessel is charged with this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq). A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water, is added. The reaction mixture is heated to 80-100 °C and stirred for 2-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines. This reaction is crucial for the synthesis of many biologically active compounds.

A reaction flask is charged with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 eq) under an inert atmosphere. Anhydrous toluene or dioxane is added as the solvent. The reaction mixture is heated to 80-110 °C for 2-24 hours until the starting material is consumed. The mixture is then cooled, diluted with an organic solvent, and filtered through a pad of Celite to remove inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography to yield the N-arylated product.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes. These products are valuable intermediates in organic synthesis and can be found in various functional materials.

To a solution of this compound (1.0 eq) in a solvent such as THF or DMF under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a terminal alkyne (1.1-1.5 eq) are added. A base, typically an amine such as triethylamine or diisopropylamine, is added, and the reaction is stirred at room temperature to 60 °C for 2-12 hours. Upon completion, the reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Heck Reaction

The Heck reaction enables the formation of C(sp²)-C(sp²) bonds through the coupling of an aryl halide with an alkene, yielding substituted alkenes.

A mixture of this compound (1.0 eq), an alkene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 eq) in a suitable solvent (e.g., DMF, NMP, or toluene) is heated to 80-140 °C for 12-48 hours in a sealed tube. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. Purification by column chromatography provides the desired substituted alkene.

Synthesis of Heterocyclic Compounds: Quinazolinones

This compound is a valuable precursor for the synthesis of various heterocyclic systems. One notable application is in the construction of quinazolinone scaffolds, which are prevalent in many medicinally important molecules. A common strategy involves the initial conversion of the bromo-benzoate to the corresponding anthranilic acid derivative, followed by cyclization.

Synthetic Pathway to Quinazolinones

A plausible synthetic route begins with the Buchwald-Hartwig amination of this compound with a suitable amine, followed by hydrolysis of the ester to the carboxylic acid. This intermediate can then undergo cyclization with a one-carbon source, such as formamide or an orthoester, to furnish the quinazolinone core.

Caption: General workflow for the synthesis of substituted quinazolinones.

Data Summary

The following table summarizes representative reaction conditions and yields for the key transformations of aryl bromides, providing a reference for the expected outcomes with this compound.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2-24 | 70-90 |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-60 | 2-12 | 80-95 |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | 85-95 |

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its utility in a range of robust and high-yielding cross-coupling reactions, coupled with its potential for elaboration into complex heterocyclic systems, makes it an attractive starting material for the discovery and development of new pharmaceuticals and functional materials. The experimental protocols and synthetic pathways outlined in this guide are intended to facilitate its application in diverse research and development settings.

Visualized Synthetic Pathways

The following diagrams illustrate the logical relationships in the key applications of this compound.

Caption: Suzuki-Miyaura coupling pathway.

Caption: Buchwald-Hartwig amination pathway.

References

The Pivotal Role of Ethyl 2-bromo-4,5-difluorobenzoate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromo-4,5-difluorobenzoate has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring both bromine and difluoro functional groups on a benzoate scaffold, offers medicinal chemists a versatile platform for constructing novel therapeutics. This technical guide provides an in-depth overview of the synthesis, reactivity, and application of this important intermediate, with a focus on its role in the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes and related metabolic disorders.

Physicochemical Properties and Spectroscopic Data

This compound is a halogenated aromatic ester with the molecular formula C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol . A summary of its key identifiers and reported data is presented in Table 1.

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| CAS Number | 144267-97-0 |

| Molecular Formula | C₉H₇BrF₂O₂ |

| Molecular Weight | 265.05 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% |

Note: Spectroscopic data (NMR, IR, MS) should be referenced from specific batch analyses.

Synthesis of this compound

The primary route to this compound is through the esterification of its corresponding carboxylic acid, 2-bromo-4,5-difluorobenzoic acid. This reaction is typically carried out using standard esterification methods. A representative experimental protocol is provided below.

Experimental Protocol: Fischer Esterification of 2-bromo-4,5-difluorobenzoic acid

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

2-bromo-4,5-difluorobenzoic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 2-bromo-4,5-difluorobenzoic acid (1.0 equivalent) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents) at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-